2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
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Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-3-10-26-22(28)20-18(15-6-8-16(29-2)9-7-15)13-31-21(20)25-23(26)32-14-19(27)24-12-17-5-4-11-30-17/h3-9,11,13H,1,10,12,14H2,2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTNGZPOOLGAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NCC4=CC=CO4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a thieno[2,3-d]pyrimidine derivative with potential therapeutic applications. Its complex structure suggests a range of biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₃S |
| Molecular Weight | 356.44 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways and cancer progression.
- Antioxidant Activity : Its structure allows for the scavenging of free radicals, contributing to its protective effects against oxidative stress.
- Antimicrobial Properties : Initial tests indicate that the compound may possess antibacterial and antifungal activities.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds containing thieno[2,3-d]pyrimidine moieties have been documented to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. A study demonstrated that related thienopyrimidines showed IC50 values in the micromolar range against various cancer cell lines .
Anti-inflammatory Effects
The compound's anti-inflammatory potential is supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have shown that compounds with similar structures can significantly reduce the production of TNF-alpha and IL-6 in macrophages .
Antimicrobial Activity
Studies have reported that thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties against a range of pathogens. For example, a related compound demonstrated effective inhibition of Staphylococcus aureus with an MIC value of 32 µg/mL .
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated a series of thieno[2,3-d]pyrimidines for their anticancer effects on HeLa cells. The study found that one derivative exhibited an IC50 value of 15 µM, indicating potent activity against cervical cancer cells .
- Anti-inflammatory Study : Another research project focused on the anti-inflammatory effects of thienopyrimidine compounds in a rat model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers in treated groups compared to controls .
Scientific Research Applications
Research has indicated that this compound exhibits several biological activities:
1. Anticancer Activity
- Mechanism : The compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. This inhibition can disrupt DNA replication and repair processes.
- Case Study : A study on thieno[2,3-d]pyrimidine derivatives showed that those with methoxy substitutions exhibited enhanced cytotoxicity against various cancer cell lines due to increased cellular uptake and DNA interaction.
2. Antimicrobial Activity
- Mechanism : The thioether moiety may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Case Study : In vitro studies demonstrated significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, suggesting its potential as an antibiotic agent.
Research Applications
The compound's unique properties make it suitable for various research applications:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of novel anticancer and antimicrobial agents. |
| Drug Design | Utilization in designing inhibitors targeting specific enzymes involved in cancer and infections. |
| Biological Assays | Testing efficacy in cellular models for anticancer and antibacterial properties. |
Data Summary
The following table summarizes key findings from studies on the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Efficacy | Enhanced cytotoxicity observed in methoxy-substituted derivatives against cancer cell lines. |
| Antibacterial Activity | Significant inhibition of growth in Staphylococcus aureus and other pathogens. |
Q & A
Q. Q1. What are the recommended synthetic routes for preparing this thieno[2,3-d]pyrimidine derivative, and how can reaction conditions be optimized?
A1. The compound can be synthesized via multi-step protocols involving:
- Thiolation : Introduce the thioether group at position 2 of the thieno[2,3-d]pyrimidin-4-one core using alkyl/aryl thiols under basic conditions (e.g., K₂CO₃ in DMF) .
- Substitution : Allyl and 4-methoxyphenyl groups are introduced via nucleophilic substitution or Suzuki coupling .
- Acetamide coupling : React the intermediate with furan-2-ylmethylamine using coupling agents like EDCI/HOBt in anhydrous DCM .
Optimization : Use TLC for reaction monitoring, adjust stoichiometry (1:1.5 molar ratio for thiolation), and employ inert atmospheres to prevent oxidation of sulfur-containing intermediates .
Q. Q2. How should researchers validate the structural integrity of this compound post-synthesis?
A2. A combination of analytical techniques is critical:
Q. Q3. What safety precautions are essential when handling this compound?
A3. Key safety measures include:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- First aid : For accidental exposure, rinse skin with soap/water, flush eyes with water for 15 minutes, and seek medical attention .
Advanced Research Questions
Q. Q4. How can computational methods aid in understanding the reactivity of the thieno[2,3-d]pyrimidine core?
A4. Computational strategies include:
- Reaction path modeling : Use density functional theory (DFT) to predict transition states and energetics of thiolation or allylation steps .
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to optimize nucleophilic substitution kinetics .
- Machine learning : Train models on similar heterocyclic systems to predict optimal reaction conditions (e.g., temperature, catalyst) .
Q. Q5. How might structural modifications (e.g., allyl vs. alkyl groups) impact biological activity?
A5. Systematic SAR studies are recommended:
- Allyl group : Enhances lipophilicity (logP ↑) and membrane permeability, as seen in analogs with improved bioavailability .
- 4-Methoxyphenyl : Electron-donating groups stabilize π-π interactions with target proteins (e.g., kinases) .
- Furan moiety : Modulate metabolic stability; replace with thiophene to assess CYP450-mediated oxidation resistance .
Methodology : Synthesize analogs, assay against biological targets (e.g., enzyme inhibition), and correlate with computational docking .
Q. Q6. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
A6. Address discrepancies via:
Q. Q7. What strategies improve yield in the final acetamide coupling step?
A7. Key optimizations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
